1-(4-(Phenylamino)phenyl)ethanone
Overview
Description
1-(4-(Phenylamino)phenyl)ethanone, also known by its IUPAC name 1-(4-anilinophenyl)ethanone, is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . This compound is characterized by a pale-yellow to yellow-brown solid appearance and is commonly used in various chemical and industrial applications .
Preparation Methods
The synthesis of 1-(4-(Phenylamino)phenyl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of 4-bromoacetophenone with aniline in the presence of a copper catalyst and a ligand . The reaction is typically carried out in propanol at 80°C for 5 hours . Another method involves the reaction of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst . These methods provide efficient pathways for the preparation of this compound in both laboratory and industrial settings.
Chemical Reactions Analysis
1-(4-(Phenylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents such as sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Phenylamino)phenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Phenylamino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to participate in electrophilic aromatic substitution reactions, which are crucial for its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(4-(Phenylamino)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-methylphenyl)ethanone: This compound has a similar structure but with a methyl group instead of a phenylamino group.
1-(4-hydroxyphenyl)ethanone: This compound features a hydroxyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its phenylamino group, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(4-anilinophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSGKAEMOQBMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543280 | |
Record name | 1-(4-Anilinophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23600-83-1 | |
Record name | 1-(4-Anilinophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.